molecular formula C5H11N5O3 B079822 1-Butyl-2-nitro-1-nitroso-guanidine CAS No. 13010-08-7

1-Butyl-2-nitro-1-nitroso-guanidine

Cat. No.: B079822
CAS No.: 13010-08-7
M. Wt: 189.17 g/mol
InChI Key: FJNCPBNCTRDXFB-UHFFFAOYSA-N
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Description

Historical Development of Nitrosoguanidine Research

Nitrosoguanidines emerged as critical tools in biochemical and genetic research following the discovery of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in the 1960s. Early studies demonstrated MNNG’s unparalleled mutagenic potency, attributed to its ability to alkylate DNA at guanine’s O⁶ and thymine’s O⁴ positions, inducing transition mutations. This property facilitated breakthroughs in understanding DNA repair mechanisms, particularly the adaptive response in Escherichia coli, where methyltransferases excise alkyl adducts. By the 1970s, researchers began synthesizing homologues with varying alkyl chains to explore structure-activity relationships, leading to the characterization of 1-butyl-2-nitro-1-nitrosoguanidine and related derivatives.

Position of Butyl Derivatives in Nitrosoguanidine Research

Butyl-substituted nitrosoguanidines occupy a unique niche due to their moderated reactivity compared to shorter-chain analogues. Studies in Salmonella typhimurium and E. coli revealed that increasing alkyl chain length inversely correlates with mutagenic activity. For instance, while MNNG (methyl group) induces mutations at concentrations as low as 0.1 µg/mL , butyl derivatives require higher doses (e.g., 0.5–10 µg/mL ) to achieve comparable effects. This reduced potency stems from steric hindrance limiting DNA alkylation efficiency and altered solubility profiles in aqueous environments.

Table 1: Mutagenic Activity of Selected Nitrosoguanidines

Compound Alkyl Group Mutagenic Potency (Relative to MNNG) Primary DNA Adducts
MNNG Methyl 100% O⁶-methylguanine
1-Butyl-2-nitro-1-nitrosoguanidine Butyl 15–20% O⁶-butylguanine, N⁷-butyladenine

Comparative Overview with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

Structurally, 1-butyl-2-nitro-1-nitrosoguanidine diverges from MNNG by replacing the methyl group with a butyl chain, altering its electronic and steric properties. Spectroscopic analyses show that the butyl group reduces electrophilicity at the nitrosoguanidine core, diminishing its capacity to form diazomethane intermediates in aqueous solutions. Consequently, butyl derivatives exhibit:

  • Lower DNA alkylation rates : Reduced formation of O⁶-alkylguanine adducts.
  • Solvent-dependent reactivity : Enhanced mutagenicity in dimethylformamide compared to water, likely due to improved solubility of reactive intermediates.
  • Diverse biochemical applications : Use in studying alkylation-resistant bacterial strains and DNA repair pathways.

Research Significance and Applications

Butyl-substituted nitrosoguanidines serve as model compounds for probing:

  • Structure-mutagenicity relationships : Elucidating how alkyl chain length influences DNA damage profiles.
  • Organic synthesis : Acting as precursors for diazo compounds in heterocyclic chemistry.
  • Carcinogenesis studies : Mimicking endogenous alkylation processes in in vitro models, albeit with lower oncogenic potential than MNNG.

Recent advances include their utility in synthesizing N-nitrosamines under solvent-free conditions, leveraging tert-butyl nitrite for eco-friendly protocols. Additionally, these compounds aid in exploring nucleotide excision repair (NER) pathways, as their bulkier adducts are less efficiently repaired by methyltransferases.

Properties

IUPAC Name

1-butyl-2-nitro-1-nitrosoguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5O3/c1-2-3-4-9(8-11)5(6)7-10(12)13/h2-4H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNCPBNCTRDXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C(=N[N+](=O)[O-])N)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13010-08-7
Record name N-Butyl-N′-nitro-N-nitrosoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13010-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Alkylation Followed by Sequential Nitration and Nitrosation

A common strategy involves the alkylation of a guanidine precursor followed by nitration and nitrosation. For example:

  • Alkylation : Reaction of guanidine with 1-bromobutane in the presence of a base (e.g., NaOH or KOH) yields 1-butylguanidine.

  • Nitration : Treatment with concentrated nitric acid or acetyl nitrate introduces the nitro group at the 2-position, forming 1-butyl-2-nitroguanidine.

  • Nitrosation : Exposure to nitrosating agents such as n-butyl nitrite or sodium nitrite under acidic conditions (HCl or H₂SO₄) generates the final product.

This method mirrors protocols used for analogous compounds like 1-methyl-3-nitro-1-nitrosoguanidine, where yields of 79%–82% were achieved using tetrahydrofuran (THF) or ether as extraction solvents.

Direct Nitrosation of Pre-formed Nitroguanidine Derivatives

An alternative route involves the direct nitrosation of 1-butyl-2-nitroguanidine using n-butyl nitrite. Key steps include:

  • Dissolving 1-butyl-2-nitroguanidine in an inert solvent (e.g., THF).

  • Adding n-butyl nitrite (1.02–1.5 molar equivalents) and a strong acid (e.g., HCl) at temperatures between -10°C and -5°C.

  • Continuous extraction with ether or methyl tert-butyl ether to isolate the product.

This approach benefits from the high purity of n-butyl nitrite (97%–98%) synthesized via continuous-flow reactors, which minimizes residual alcohol content.

Reaction Conditions and Optimization

Temperature and Stoichiometry

Optimal reaction temperatures range from -10°C to -5°C to mitigate exothermic side reactions. Stoichiometric ratios are critical:

  • Nitrosating Agent : A 1.03–1.3 molar excess of n-butyl nitrite relative to the nitroguanidine precursor ensures complete conversion.

  • Acid Catalyst : HCl (25%–40% aqueous solution) is preferred over H₂SO₄ due to its compatibility with guanidine substrates.

Solvent and Extraction Efficiency

Ether and THF are the most effective extraction solvents, with flow rates adjusted to 0.5–3.0 times the precursor solution’s volumetric rate. For example, a THF flow rate of 4,034 L/h achieved 45.26 kg/h of diazomethane in analogous reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Characteristic peaks for the butyl chain (δ 0.9–1.5 ppm) and nitroso groups (δ 8.2–8.5 ppm).

  • IR Spectroscopy : Strong absorptions at 1,540 cm⁻¹ (N=O stretch) and 1,340 cm⁻¹ (NO₂ symmetric stretch).

Purity and Yield

Table 1 summarizes performance metrics from analogous syntheses:

ParameterValue RangeConditionsSource
Yield77%–82%-5°C to -10°C, THF extraction
Purity (GC)97%–98%Continuous-flow n-butyl nitrite
Residual n-butanol<0.7%Acid-catalyzed nitrosation

Chemical Reactions Analysis

1-Butyl-2-nitro-1-nitrosoguanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

The nitro- and nitroso-substituted guanidines are a class of compounds with notable biological and chemical reactivity. Below, 1-Butyl-2-nitro-1-nitrosoguanidine is compared to two well-studied analogs: 1-Methyl-3-nitro-1-nitrosoguanidine (MNNG) and 1-Methyl-1-nitrosourea (MNU).

Structural and Functional Differences

Property 1-Butyl-2-nitro-1-nitrosoguanidine MNNG MNU
CAS Number 13010-08-7 70-25-7 Not provided
Molecular Formula C₅H₁₀N₅O₃ C₂H₅N₅O₃ CH₃N₃O₂
Substituents Butyl, nitro, nitroso Methyl, nitro, nitroso Methyl, nitroso
Key Functional Groups Nitro (C-2), nitroso (N-1) Nitro (C-3), nitroso (N-1) Nitroso (N-1)
MNNG (1-Methyl-3-nitro-1-nitrosoguanidine)
  • Mechanism: Alkylates nucleic acids and nuclear proteins, with binding occurring via alkylation and guanidination. It modifies histones (e.g., H1, H2A) and nonhistone proteins, exhibiting ~12x greater potency than MNU in protein modification .
  • Administration : Effective in single or dual doses intraperitoneally; oral administration is ineffective even at 5x higher doses .
MNU (1-Methyl-1-nitrosourea)
  • Carcinogenicity: A known alkylating agent and carcinogen, MNU modifies nuclear proteins via alkylation and carbamoylation. Binding to histones (e.g., H2B, H3) is less pronounced compared to MNNG .
1-Butyl-2-nitro-1-nitrosoguanidine

Protein Binding and Reactivity

A comparative study of MNNG and MNU in L1210 leukemia cells revealed:

  • MNNG: Binds preferentially to histone H1 (11.0 pmol/nmol at 0.38 mM) via guanidination and alkylation. Nonhistone proteins show twice as much binding as histones .
  • MNU : Primarily carbamoylates histones H2B and H3 (0.9–1.8 pmol/nmol at 0.38 mM) .

Q & A

Q. How should long-term stability studies for 1-Butyl-2-nitro-1-nitrosoguanidine be structured to meet regulatory standards?

  • Methodological Answer : Follow ICH Q1A guidelines for accelerated and real-time stability testing. Monitor critical quality attributes (CQAs) like purity, moisture content, and degradation products. Use statistical tools (e.g., regression analysis) to extrapolate shelf-life data .

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